molecular formula C15H13NO4 B4033496 5-[(Z)-hydroxyiminomethyl]-2-phenylmethoxybenzoic acid

5-[(Z)-hydroxyiminomethyl]-2-phenylmethoxybenzoic acid

Cat. No.: B4033496
M. Wt: 271.27 g/mol
InChI Key: BSLSASRXEZEIAB-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Z)-hydroxyiminomethyl]-2-phenylmethoxybenzoic acid is a useful research compound. Its molecular formula is C15H13NO4 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(benzyloxy)-5-[(hydroxyimino)methyl]benzoic acid is 271.08445790 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Lanthanide-based Coordination Polymers

A study by Sivakumar et al. (2011) introduced new aromatic carboxylic acids, which were used to support a series of lanthanide coordination compounds. These compounds, characterized by their photophysical properties, show promise in light harvesting and luminescence efficiency, particularly with Tb(3+) complexes displaying bright green luminescence in the solid state (S. Sivakumar, M. Reddy, A. Cowley, & Rachel R. Butorac, 2011).

Marine-derived Fungal Compounds

Xu et al. (2017) isolated new phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, one of which showed strong antioxidant activity, suggesting potential applications in oxidative stress mitigation and related therapeutic interventions (Lan-lan Xu, Can-Can Zhang, Xin-Yue Zhu, Fei Cao, & Hua-Jie Zhu, 2017).

Corrosion Inhibition

Research by Rbaa et al. (2020) on benzimidazole derivatives based on 8-hydroxyquinoline revealed their effectiveness as corrosion inhibitors for mild steel in HCl solution, indicating their potential for protecting metals in industrial applications (M. Rbaa, A. Abousalem, M. Galai, H. Lgaz, B. Lakhrissi, I. Warad, & A. Zarrouk, 2020).

Electrochemical Iodination

An innovative electrochemical method for selective benzylic iodination of methylarenes was developed by Rafiee et al. (2018), using N-hydroxyphthalimide as an electrochemical mediator. This method underscores advancements in C-H functionalization techniques, broadening the scope of synthetic chemistry (M. Rafiee, Fei Wang, Damian P. Hruszkewycz, & S. Stahl, 2018).

Ru(II) Complexes and DNA Binding

Chitrapriya et al. (2011) synthesized Ru(II) complexes with 2-hydroxy-benzoic acid derivatives, characterized their crystal structure, and investigated their DNA binding capabilities. Such studies are crucial for understanding the interaction between metal complexes and biological molecules, with implications for drug design and molecular biology (Nataraj Chitrapriya, T. Kamatchi, M. Zeller, Hyosun Lee, & K. Natarajan, 2011).

Properties

IUPAC Name

5-[(Z)-hydroxyiminomethyl]-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-15(18)13-8-12(9-16-19)6-7-14(13)20-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H,17,18)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLSASRXEZEIAB-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N\O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.